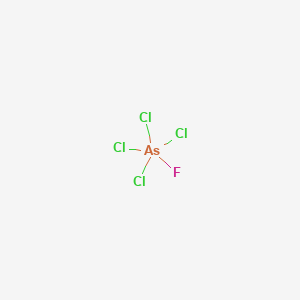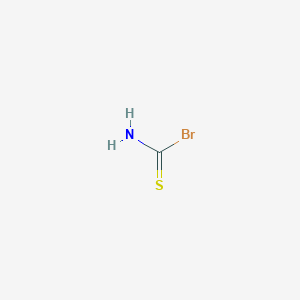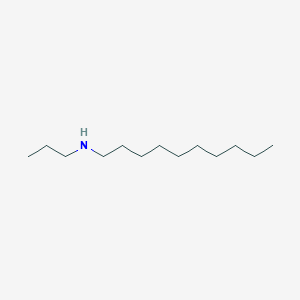
N-propyldecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyldecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound specifically has a propyl group attached to the nitrogen atom of decan-1-amine. This compound is characterized by its basic properties, which are similar to those of ammonia due to the presence of a lone pair of electrons on the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Alkylation of Ammonia: One common method for preparing primary amines like N-propyldecan-1-amine is the direct alkylation of ammonia with an alkyl halide.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-propyldecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Amides, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-propyldecan-1-amine is used as a building block in organic synthesis. Its nucleophilic properties make it valuable for constructing complex molecules through various functionalization reactions .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors. It is also explored for its potential in developing novel therapeutics .
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique electronic and mechanical properties make it suitable for applications in organic electronics and photovoltaics .
Wirkmechanismus
The mechanism by which N-propyldecan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lone pair of electrons on the nitrogen atom allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Decan-1-amine: Similar structure but lacks the propyl group.
Propylamine: Contains a propyl group but lacks the decan chain.
Butylamine: Another primary amine with a shorter carbon chain
Uniqueness: N-propyldecan-1-amine’s uniqueness lies in its specific combination of a long decan chain and a propyl group attached to the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
82223-73-2 |
|---|---|
Molekularformel |
C13H29N |
Molekulargewicht |
199.38 g/mol |
IUPAC-Name |
N-propyldecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
LBTAXVIGKZQJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


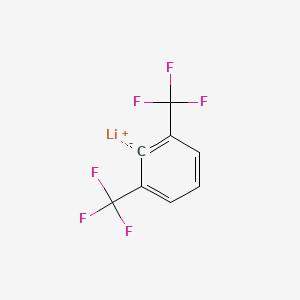
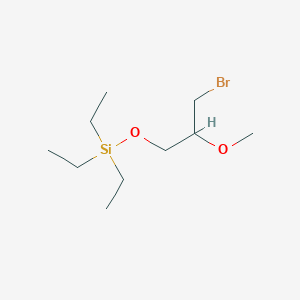
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
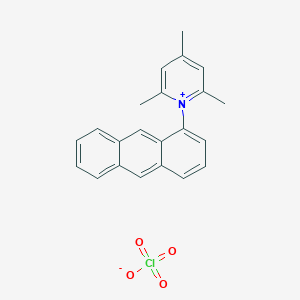
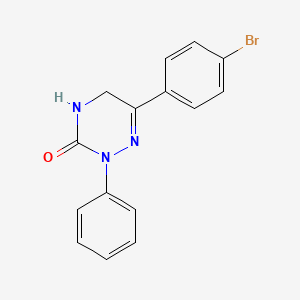
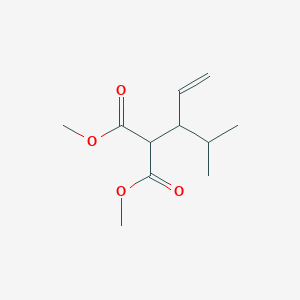
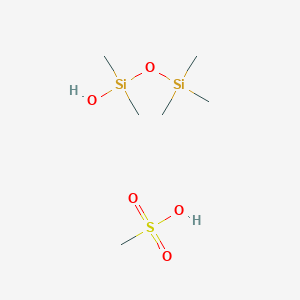
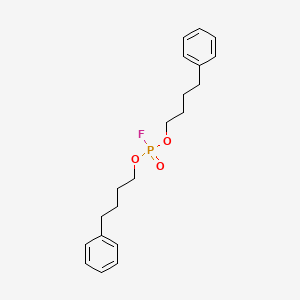
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
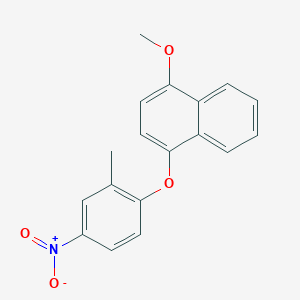
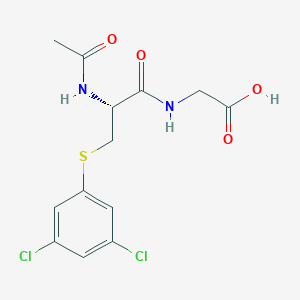
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
